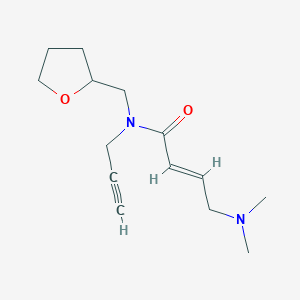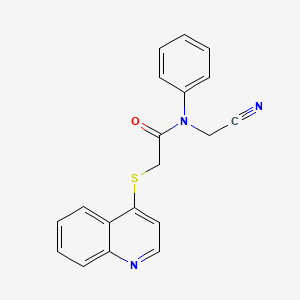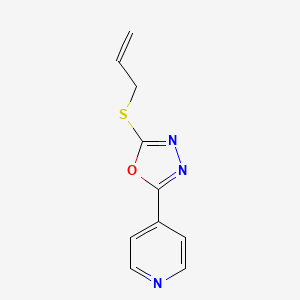
(E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biotechnology, and agriculture. This compound is commonly referred to as DMXAA, and it is a synthetic molecule that was first synthesized in the 1990s. Since then, it has been the subject of numerous scientific studies aimed at exploring its potential uses.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines. These cytokines then target the tumor cells, leading to their destruction. Additionally, DMXAA has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and survival.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. Studies have shown that DMXAA can induce the production of cytokines such as TNF-alpha, IL-6, and IL-12, which are essential for the immune system's function. Additionally, DMXAA has been shown to inhibit the expression of genes that are involved in angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one of the limitations of DMXAA is its toxicity, which can limit its use in clinical settings.
Future Directions
There are several future directions for research on DMXAA. One area of research is the development of new analogs of DMXAA that have improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of DMXAA and its potential applications in other fields such as biotechnology and agriculture. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA in humans.
Synthesis Methods
The synthesis of DMXAA involves several chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 2-methyl-2-butene with dimethylamine to form N,N-dimethyl-2-methyl-2-butene amine. This compound is then reacted with 2-bromoacetaldehyde diethyl acetal to form N-(2-bromoacetyl)-N,N-dimethyl-2-methyl-2-butene amine. The final step involves the reaction of this compound with oxalyl chloride and 2-methyl-2-butene to form DMXAA.
Scientific Research Applications
DMXAA has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DMXAA has potent anti-tumor activity and can induce tumor regression in a variety of cancer models. Additionally, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-9-16(12-13-7-6-11-18-13)14(17)8-5-10-15(2)3/h1,5,8,13H,6-7,9-12H2,2-3H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBJYAIRLGRMK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC#C)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC#C)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)


![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)


![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)